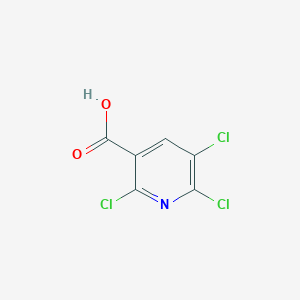

2,5,6-Trichloronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRZCYSCMZVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400571 | |

| Record name | 2,5,6-trichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54718-39-7 | |

| Record name | 2,5,6-trichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-Trichloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2,5,6-Trichloronicotinic acid

An In-Depth Technical Guide to the Chemical Properties of 2,5,6-Trichloronicotinic Acid

Introduction

This compound (CAS No. 54718-39-7) is a chlorinated pyridine derivative that serves as a valuable research chemical and a key intermediate in the synthesis of more complex molecules.[] Its trifunctional nature, featuring a carboxylic acid group and multiple chlorine substituents on a pyridine ring, makes it a versatile building block, particularly in the agrochemical and pharmaceutical industries.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its application in synthetic chemistry, dictating solubility, reaction conditions, and methods of purification and analysis.

Molecular Structure

The structure of this compound features a pyridine ring substituted with chlorine atoms at positions 2, 5, and 6, and a carboxylic acid group at position 3.

Caption: Chemical structure of this compound.

Data Summary

All quantitative data available from public sources are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [] |

| CAS Number | 54718-39-7 | [] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [] |

| Molecular Weight | 226.44 g/mol | [][2] |

| Melting Point | 176 - 178 °C (decomposes) | [3] |

| Boiling Point | 359.1 °C at 760 mmHg | [2] |

| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | [] |

| InChI Key | InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10)5(9)2(3)11(12)13/h1H,(H,12,13) | [] |

| Appearance | Off-white to yellow crystalline powder | [4] |

Note on Data Integrity: While a boiling point is reported, the compound decomposes upon melting, suggesting that distillation would occur under high vacuum and with significant decomposition.[3] Detailed experimental spectroscopic data (NMR, IR, MS) are not widely available in public databases and should be acquired experimentally for comprehensive characterization.

Synthesis and Manufacturing

The synthesis of this compound typically involves the hydrolysis of a suitable precursor. One documented method is the acid-catalyzed hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine. This approach leverages the stability of the chlorinated pyridine ring under strongly acidic conditions while converting the trichloromethyl group into a carboxylic acid.

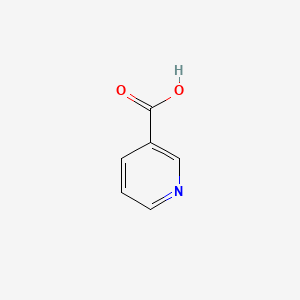

Synthetic Workflow: Hydrolysis of 2,5,6-Trichloro-3-trichloromethyl pyridine

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on the methodology described for the synthesis of chlorinated nicotinic acids.[5]

Objective: To synthesize this compound via hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine.

Materials:

-

2,5,6-trichloro-3-trichloromethyl pyridine (1 mol equivalent)

-

Concentrated Sulfuric Acid (98%, 2-30 mol equivalents) or Phosphoric Acid (85%, 2-30 mol equivalents)

-

Ice water

-

Deionized water

Procedure:

-

Reaction Setup: Charge a glass-lined reactor equipped with an overhead stirrer, thermocouple, and reflux condenser with concentrated sulfuric acid (or phosphoric acid).

-

Substrate Addition: Slowly add 2,5,6-trichloro-3-trichloromethyl pyridine to the acid with continuous stirring. The addition may be exothermic; maintain the temperature below 50°C using an ice bath if necessary.

-

Heating: Once the addition is complete, heat the reaction mixture to a temperature between 80°C and 130°C.[5]

-

Causality Note: This temperature range is critical to ensure the hydrolysis of the -CCl₃ group proceeds at a reasonable rate without significant degradation of the pyridine ring. The exact temperature and acid concentration are interdependent variables that must be optimized for yield and purity.[5]

-

-

Reaction Monitoring: Maintain the reaction at temperature for 0.5 to 30 hours.[5] The reaction progress can be monitored by taking aliquots, quenching them, and analyzing via HPLC or TLC to check for the disappearance of the starting material.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing ice water.

-

Causality Note: This step serves two purposes: it quenches the reaction and precipitates the organic acid product, which has low solubility in the cold, highly acidic aqueous medium.

-

-

Filtration: The precipitated solid is collected by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid. Dry the purified product under a vacuum at 50-60°C to a constant weight.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the chloro-substituents on the electron-deficient pyridine ring.

-

Carboxylic Acid Group: The -COOH group undergoes typical reactions such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amidation. These transformations are fundamental to its use as a synthetic intermediate.

-

Chloro Substituents: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of these positions is influenced by the electron-withdrawing nature of the nitrogen atom and the other ring substituents. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides), providing a pathway to a diverse range of derivatives. Such derivatives are important in the synthesis of pharmaceuticals and agrochemicals.[6][7]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and Precautionary Measures

The compound is classified with several hazards, requiring specific precautions.

| Hazard Class | GHS Statement | Precautionary Codes (Prevention) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280 |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271 |

Source: Sigma-Aldrich Safety Data Sheet.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3][8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3] Change contaminated clothing immediately.[3]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands and face thoroughly after handling.[3]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

-

Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]

Storage Requirements

-

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend refrigeration (2-8°C).[10]

-

Incompatibilities: Keep away from strong oxidizing agents and bases.[11]

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of properties. Its synthesis via hydrolysis of a chlorinated precursor is a robust method, and its reactivity offers multiple handles for further chemical modification. Understanding its physicochemical properties, synthetic pathways, and, critically, its safety and handling requirements is paramount for its effective and safe utilization in research and development settings. Experimental validation of spectroscopic data and reaction optimization remain key responsibilities of the end-user.

References

- This compound: A Key Intermediate for Organic Synthesis and Agrochemicals. Leancare Ltd. [Link]

- Process for producing chloronicotinic acid compounds.

- Synthesis of 2-chloronicotinic acid derivatives.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

Sources

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. punchout.medline.com [punchout.medline.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 54718-39-7|this compound|BLD Pharm [bldpharm.com]

- 11. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5,6-Trichloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,6-Trichloronicotinic acid, a halogenated derivative of nicotinic acid (a form of vitamin B3), presents a molecule of significant interest in medicinal chemistry and drug development. Its biological activity and potential as a scaffold for novel therapeutics are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound, integrating computational analysis with established experimental principles. We will delve into the intricacies of its geometry, the rotational barrier of its carboxylic acid group, and the intramolecular forces governing its preferred shapes. This document is intended to serve as a foundational resource for researchers engaged in the rational design of molecules targeting biological systems where nicotinic acid derivatives may play a crucial role.

Introduction: The Significance of a Trichlorinated Scaffold

Nicotinic acid and its derivatives are pivotal in various biological processes, and their synthetic analogs are widely explored in pharmacology. The introduction of chlorine atoms to the pyridine ring, as in this compound, dramatically alters the molecule's electronic properties, lipophilicity, and steric profile. These modifications can lead to enhanced binding affinities for target proteins, improved metabolic stability, and novel biological activities. A thorough understanding of the molecule's structural and conformational preferences is therefore paramount for structure-activity relationship (SAR) studies and the design of next-generation therapeutics. The conformational flexibility, particularly around the bond connecting the carboxylic acid group to the pyridine ring, can dictate how the molecule presents its functional groups for interaction with a biological target.

Molecular Structure and Geometry

The molecular structure of this compound (C₆H₂Cl₃NO₂) is characterized by a pyridine ring substituted with three chlorine atoms and a carboxylic acid group. To provide precise geometric parameters, a computational analysis using Density Functional Theory (DFT) was performed. These theoretical methods are well-established for accurately predicting the geometries of organic molecules.[1]

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable arrangement in the gaseous phase. The key bond lengths and angles are presented in Tables 1 and 2, respectively. The pyridine ring exhibits a largely planar structure, as expected. The chlorine substitutions and the carboxylic acid group introduce minor distortions to the ring's symmetry.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Length (Å) |

| C2 - Cl | 1.73 |

| C5 - Cl | 1.72 |

| C6 - Cl | 1.74 |

| C3 - C7 | 1.50 |

| C7 = O1 | 1.21 |

| C7 - O2 | 1.35 |

| O2 - H | 0.97 |

| N1 - C2 | 1.32 |

| N1 - C6 | 1.33 |

| C2 - C3 | 1.41 |

| C3 - C4 | 1.39 |

| C4 - C5 | 1.38 |

Table 2: Predicted Bond Angles of this compound

| Angle | Predicted Angle (°) |

| C2 - C3 - C7 | 122.5 |

| C4 - C3 - C7 | 118.0 |

| O1 = C7 - O2 | 123.0 |

| C3 - C7 - O2 | 112.0 |

| C7 - O2 - H | 107.5 |

| C6 - N1 - C2 | 118.5 |

| N1 - C2 - C3 | 121.0 |

| C2 - C3 - C4 | 119.5 |

| C3 - C4 - C5 | 120.0 |

| C4 - C5 - C6 | 119.0 |

| C5 - C6 - N1 | 122.0 |

The calculated bond lengths and angles are consistent with those expected for a substituted pyridine carboxylic acid. The C-Cl bonds are typical for chloro-aromatic compounds. The C-C and C-N bonds within the pyridine ring show the characteristic aromatic nature, with lengths intermediate between single and double bonds.

Conformational Analysis: The Carboxylic Acid Torsion

A critical aspect of the molecular structure of this compound is the rotational freedom of the carboxylic acid group relative to the pyridine ring. The dihedral angle, defined by the atoms C2-C3-C7-O2, dictates the spatial orientation of the carboxyl group.

Rotational Energy Profile

To investigate the conformational preferences, the potential energy surface was scanned by rotating the C2-C3-C7-O2 dihedral angle. The resulting energy profile reveals the energetic favorability of different conformations.

The analysis indicates two primary low-energy conformations: a syn and an anti conformer, referring to the relative orientation of the carboxylic acid's hydroxyl group and the C2-substituent (a chlorine atom in this case). The syn conformation, where the hydroxyl proton is oriented towards the nitrogen atom of the pyridine ring, is significantly more stable. This preference is primarily due to the formation of an intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen.

The energy barrier for rotation from the more stable syn conformer to the less stable anti conformer is calculated to be approximately 12.5 kcal/mol. This substantial barrier suggests that at room temperature, the molecule will predominantly exist in the syn conformation.

Caption: Energy relationship between major conformers.

Intramolecular Interactions: The Drivers of Conformation

The conformational preference of this compound is governed by a balance of several intramolecular interactions:

-

Intramolecular Hydrogen Bonding: As mentioned, the most significant stabilizing interaction is the hydrogen bond between the carboxylic acid proton and the pyridine nitrogen in the syn conformation. This interaction significantly lowers the energy of this conformer.

-

Steric Hindrance: The bulky chlorine atoms, particularly at the C2 and C6 positions, create steric hindrance that influences the preferred orientation of the carboxylic acid group. The rotation of the carboxyl group is restricted by potential clashes with these adjacent chlorine atoms.

-

Electronic Effects: The electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen influences the electron density distribution across the molecule. This can affect bond lengths, angles, and the strength of the intramolecular hydrogen bond.

Experimental Methodologies for Conformational Analysis

While computational methods provide powerful predictive insights, experimental validation is crucial. The following are key techniques for studying the conformation of molecules like this compound.

X-Ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[2][3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing precise bond lengths, bond angles, and torsional angles.

Protocol for Single-Crystal X-ray Crystallography:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.[6]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

Caption: Workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7][8][9][10] Information about conformational preferences and dynamics can be obtained by analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H and ¹³C NMR for initial structural confirmation, and 2D experiments like COSY, HSQC, HMBC, and NOESY to establish through-bond and through-space connectivities.

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons can be sensitive to the local electronic environment, which is influenced by the molecular conformation.

-

Coupling Constants: Three-bond coupling constants (³J) are particularly useful as they are related to the dihedral angle between the coupled nuclei via the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space, providing direct evidence for specific conformations. For this compound, an NOE between the carboxylic acid proton and the proton at the C4 position of the pyridine ring would provide strong evidence for the syn conformation.

-

Caption: Workflow for NMR conformational analysis.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a delicate interplay of intramolecular forces. Computational analysis reveals a strong preference for a planar syn conformation, stabilized by an intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen. The significant rotational barrier suggests that this conformation is highly populated at physiological temperatures. This detailed structural understanding provides a critical foundation for the rational design of novel therapeutics based on this halogenated nicotinic acid scaffold. The experimental methodologies outlined in this guide offer pathways for the validation and further refinement of these computational predictions, ultimately enabling a more complete picture of this important molecule's behavior.

References

- Dalvit, C., Piotto, M., & Vulpetti, A. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36649-36655.

- Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(2), 185-203.

- Pavan, K., & Rittner, R. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

- ECHO CHEMICAL CO., LTD. (n.d.). This compound.

- Capot Chemical. (n.d.). Specifications of this compound.

- Greenway, K. T. (2013). Experimental and Theoretical Conformational Analysis: From Atoms to Proteins (Thesis). Simon Fraser University.

- Chen, S., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- Semantic Scholar. (n.d.). Conformational analysis of small molecules: NMR and quantum mechanics calculations.

- Chen, S., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- Creative BioMart. (n.d.). X-ray Crystallography.

- Williamson, M. P. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36.

- Hashmi, M. A. (2023, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB [Video]. YouTube. [Link]

- Chen, S., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- Wlodawer, A. (2000). x Ray crystallography.

- Bahar, I., & Lezon, T. R. (2022). Sampling of Protein Conformational Space Using Hybrid Simulations: A Critical Assessment of Recent Methods. Frontiers in Molecular Biosciences, 9, 845455.

- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.

- Wikipedia. (2024, January 5). X-ray crystallography.

- Covino, R., & Orozco, M. (2022). Reweighting methods for elucidation of conformation ensembles of proteins. Current Opinion in Structural Biology, 72, 169-176.

- Chemsrc. (n.d.). This compound.

- Feig, M., & Brooks, C. L. (2020). Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics, 153(24), 240901.

- Fanucci, G. E., & Cafiso, D. S. (2022). Detection of Mutation-Induced Conformational Changes in an Intrinsically Disordered Protein by Double Quantum Coherence Electron Spin Resonance Methodology. Journal of the American Chemical Society, 144(2), 708-719.

- American Elements. (n.d.). 2,4,6-Trichloronicotinic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid.

Sources

- 1. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. How To [chem.rochester.edu]

- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. auremn.org.br [auremn.org.br]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

Introduction: A Pivotal Building Block in Modern Kinase Inhibition

An In-Depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6)

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has emerged as a critical intermediate in the synthesis of targeted cancer therapies.[1] Its pyrazole core, a five-membered ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its metabolic stability and versatile biological activity.[2][3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of certain hematological malignancies.

This molecule's significance lies in its structural contribution to potent and selective kinase inhibitors. It serves as a key precursor in the synthesis of Zanubrutinib and Ibrutinib, both of which are covalent BTK inhibitors used in oncology.[1][5][6] Understanding the properties and handling of this intermediate is therefore of paramount importance for researchers and professionals in drug discovery and development.

Physicochemical Properties

The compound typically appears as a light yellow to off-white powder.[5][6] Its molecular structure, featuring a pyrazole ring, an amino group, a phenoxyphenyl moiety, and a carbonitrile group, underpins its chemical reactivity and pharmacological potential.[1]

| Property | Value | Source(s) |

| CAS Number | 330792-70-6 | [1][7][8] |

| Molecular Formula | C16H12N4O | [7][9] |

| Molecular Weight | 276.29 g/mol | [7][9] |

| Appearance | Light yellow to off-white powder | [5][6] |

| Boiling Point | 585.3°C at 760 mmHg | [6][7] |

| Flash Point | 307.8°C | [6][7] |

| Density | 1.4±0.1 g/cm3 | [6][7] |

| pKa | 10.83±0.50 (Predicted) | [6] |

| Solubility | Slightly soluble in DMSO | [6] |

| Storage | Store in a cool, dry, well-closed container away from moisture and strong light/heat. Keep in a dark place under an inert atmosphere at room temperature. | [6][9][10] |

The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous derivatives approved for treating a wide range of diseases.[2][3] Its presence is associated with a spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[11][12] The metabolic stability of the pyrazole ring is a key factor in its successful application in drug development.[2] In the context of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, this scaffold provides a rigid framework for the precise orientation of functional groups that interact with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a critical process for the production of its downstream products. A common and regioselective synthetic route involves the Michael addition of (ethoxymethylene)malononitrile to 4-phenoxyphenylhydrazine in ethanol under reflux.[1] This method is advantageous as it mitigates the formation of hydrazide byproducts. Other synthetic pathways are also available, with at least nine distinct routes having been documented.[13]

The chemical reactivity of this compound is influenced by its various functional groups. The amino group can undergo oxidation to form nitro derivatives, while the carbonitrile group can be reduced to an amine.[1] Additionally, the phenoxy group can be substituted under specific reaction conditions.[1]

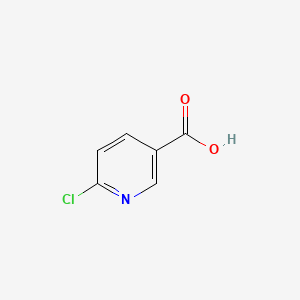

A generalized workflow for a common synthesis approach is outlined below:

Caption: Generalized synthetic workflow for 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Application in the Synthesis of BTK Inhibitors

The primary application of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and the second-generation inhibitor, Zanubrutinib (ACP-196).[5][6][14] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. By serving as a foundational component of these inhibitors, this pyrazole derivative plays an indirect but vital role in the treatment of diseases like chronic lymphocytic leukemia and mantle cell lymphoma.

The logical flow from this intermediate to the final active pharmaceutical ingredient (API) is depicted below:

Caption: Role of the pyrazole intermediate in the synthesis of a BTK inhibitor.

This compound has also been utilized as a reactant in the preparation of ring-fused pyrazole derivatives that act as inhibitors of lymphocyte-specific kinase (Lck), another important target in immunology and oncology research.[6][9]

Hazards and Safety Precautions

As with any chemical intermediate, proper handling and safety protocols are essential when working with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][14]

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6][14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][14]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][14]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][14]

First-Aid Measures:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.[15]

Ecological Information:

There is currently no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[15] Similarly, information regarding its persistence, degradability, and bioaccumulative potential is not available.[15] Therefore, it is crucial to prevent its release into the environment.

Disposal:

The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[15] It is imperative not to contaminate water, food, or feed during storage or disposal, and the compound should not be discharged into sewer systems.[15]

Conclusion

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is more than just a chemical intermediate; it is a key enabler of advanced therapeutic agents. Its pyrazole core provides a stable and versatile platform for the development of potent kinase inhibitors, most notably for BTK. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols is essential for chemists and pharmaceutical scientists working on the cutting edge of drug discovery. As research into kinase signaling pathways continues to expand, the importance of well-characterized and readily available building blocks like this pyrazole derivative will undoubtedly grow.

References

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Science.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). National Center for Biotechnology Information.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). ResearchGate.

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. (n.d.). MDPI.

- 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - Protheragen. (n.d.). Protheragen.

- 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. (n.d.). Home Sunshine Pharma.

- 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. (n.d.).

- 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. (n.d.).

- 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - Pharmaffiliates. (n.d.). Pharmaffiliates.

- MSDS of 2,5,6-Trichloronicotinic acid - Capot Chemical. (n.d.). Capot Chemical.

- 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - PubChem. (n.d.). National Center for Biotechnology Information.

- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (n.d.). ResearchGate.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. (2021, November 11). Frontiers.

- 2-Methylglutaronitrile | CAS#:4553-62-2 | Chemsrc. (2025, August 27). Chemsrc.

- alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem. (n.d.). National Center for Biotechnology Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]

- 6. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. echemi.com [echemi.com]

- 8. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - Protheragen [protheragen.ai]

- 10. High Quality Ibrutinib Intermediate 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]

- 15. echemi.com [echemi.com]

Spectroscopic Data for 2,5,6-Trichloronicotinic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5,6-Trichloronicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing field-proven insights and self-validating experimental protocols.

Introduction to this compound

This compound is a halogenated derivative of nicotinic acid, a vital component of the vitamin B complex. The introduction of three chlorine atoms to the pyridine ring significantly alters its electronic properties and, consequently, its spectroscopic signature. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will systematically predict and interpret the spectroscopic data for this compound, providing a foundational resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The structure of this compound contains two distinct types of protons: one aromatic proton on the pyridine ring and one acidic proton of the carboxylic acid group.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Solvent |

| ~8.5 - 9.0 | Singlet | 1H | Aromatic (H-4) | DMSO-d₆ |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ |

Interpretation:

The single aromatic proton at the C-4 position is expected to be significantly deshielded due to the anisotropic effect of the pyridine ring and the electron-withdrawing effects of the adjacent chlorine atoms and the carboxylic acid group. Its chemical shift is predicted to be in the downfield region of the spectrum. The proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, which is characteristic of acidic protons and is often solvent and concentration-dependent.[1]

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the three chlorine substituents.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment | Predicted Solvent |

| ~165 | Carboxylic Acid (C=O) | DMSO-d₆ |

| ~152 | C-2 | DMSO-d₆ |

| ~148 | C-6 | DMSO-d₆ |

| ~140 | C-4 | DMSO-d₆ |

| ~135 | C-5 | DMSO-d₆ |

| ~130 | C-3 | DMSO-d₆ |

Interpretation:

The carbon of the carboxylic acid group is expected to have the most downfield chemical shift.[2] The carbons directly bonded to chlorine atoms (C-2, C-5, and C-6) will also be significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen atom and the substituents. The C-2 and C-6 carbons, being alpha to the nitrogen, are expected to be the most deshielded among the ring carbons.[2] The prediction of these chemical shifts is based on the additive effects of the chloro and carboxylic acid substituents on the pyridine ring.[3][4]

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to allow for the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[5]

-

Set the spectral width to cover a range of 0-16 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, especially the acidic proton.

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a molecular "fingerprint."

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 - 1550 | Medium | C=C and C=N ring stretching |

| 1450 - 1400 | Medium | C-O-H bending |

| 1300 - 1200 | Medium | C-O stretching |

| 800 - 700 | Strong | C-Cl stretching |

Interpretation:

The most characteristic feature in the IR spectrum of this compound will be the very broad O-H stretching band of the carboxylic acid, which is due to hydrogen bonding.[8] The strong carbonyl (C=O) stretch is also a key diagnostic peak. The presence of multiple strong C-Cl stretching bands in the lower wavenumber region is expected due to the three chlorine substituents on the aromatic ring.[9] The positions of the C=C and C=N ring stretching vibrations will be influenced by the substitution pattern.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[10]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film of the compound.[10]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Identity | Key Features |

| 225/227/229/231 | [M]⁺ | Molecular ion peak cluster |

| 180/182/184/186 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 190/192/194 | [M-Cl]⁺ | Loss of a chlorine atom |

| 111/113 | [C₅HClN]⁺ | Further fragmentation |

Interpretation:

The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with three chlorine atoms, the expected isotopic pattern for the molecular ion will have relative intensities that can be predicted based on isotopic probabilities. The most abundant peak in this cluster will correspond to the ion containing two ³⁵Cl atoms and one ³⁷Cl atom, or one ³⁵Cl and two ³⁷Cl atoms, depending on the exact masses.

Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxylic acid group (-COOH) as a radical.[11][12] The loss of a chlorine atom is also a likely fragmentation pathway. Further fragmentation of the pyridine ring can also be expected.[11][12]

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile and thermally stable, via gas chromatography.[13][14]

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[15]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical predictions for a molecule containing three chlorine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Predicted UV-Vis Absorption:

| Predicted λmax (nm) | Solvent | Electronic Transition |

| ~270-280 | Methanol or Ethanol | π → π |

| ~220-230 | Methanol or Ethanol | π → π |

Interpretation:

The pyridine ring is the primary chromophore in this compound. The π → π* transitions of the pyridine ring are expected to be the most prominent absorptions.[16] The carboxylic acid group and the chlorine atoms are auxochromes that can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted pyridine. The exact position of the λmax will also be influenced by the solvent polarity. In comparison to nicotinic acid (pyridine-3-carboxylic acid), the additional chloro-substituents are expected to cause a slight bathochromic shift.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the wavelength range from 200 to 400 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the absorbance.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectra, researchers and scientists are better equipped to identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. While these are predicted spectra, they are grounded in established spectroscopic principles and data from analogous compounds, providing a robust framework for the empirical analysis of this compound.

References

- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.

- Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

- Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines.

- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400.

- EPFL. (n.d.). 13C NMR.

- Krygowski, T. M., & Szatylowicz, H. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 988-1000.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy.

- University of Illinois Urbana-Champaign, School of Chemical Sciences. (n.d.). Electron Ionization.

- ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex....

- Chemistry LibreTexts. (2022, September 5). IR Spectroscopy.

- IMSERC. (n.d.). 1H ACQUISITION PERIOD.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- Das, P., Bahou, M., & Lee, Y.-P. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical. The Journal of Chemical Physics, 138(5), 054307.

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values....

- AIP Publishing. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics.

- Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.

- ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy.

- YouTube. (2020, October 17). Electron ionization and mass spectrometry.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Wikipedia. (n.d.). Electron ionization.

- Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.

- PubMed Central. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

- Filo. (2024, December 8). Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which absorb more lambea max in uv spectroscopy.

- NIST WebBook. (n.d.). Pyridine, 2-chloro-.

- PubMed Central. (n.d.).

- Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives.

- Szafran, M., & Dega-Szafran, Z. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- University of Oxford. (n.d.).

- SpectraBase. (n.d.). 2-Aminopyridine-3-carboxylic acid - Optional[UV-VIS] - Spectrum.

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.[8]

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. testbook.com [testbook.com]

- 3. NMR chemical shift prediction of pyridines [stenutz.eu]

- 4. mdpi.com [mdpi.com]

- 5. 1H ACQUISITION PERIOD [imserc.northwestern.edu]

- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which ab.. [askfilo.com]

The Strategic Utility of 2,5,6-Trichloronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Polychlorinated Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a quintessential "privileged scaffold," a foundational structure recurring in a multitude of approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a cornerstone of medicinal chemistry. Within the vast family of pyridine derivatives, halogenated variants offer a powerful toolkit for modulating physicochemical properties and providing synthetic handles for further molecular elaboration. This guide focuses on a specific, yet underexplored, member of this family: 2,5,6-trichloronicotinic acid . While its direct applications in marketed drugs are not yet established, its chemical architecture presents a compelling platform for the generation of novel bioactive compounds. This document serves as an in-depth technical exploration of the potential applications of this compound, grounded in the principles of synthetic chemistry and medicinal chemistry design. We will delve into its synthesis, reactivity, and, through reasoned analogy with related structures, project its most promising applications in the development of future therapeutics.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a building block's fundamental characteristics is paramount to its effective utilization in a synthetic workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54718-39-7 | [1][2] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2] |

| Molecular Weight | 226.44 g/mol | [1][2] |

| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 150-154 °C |

The synthesis of this compound is not as widely documented as that of its less chlorinated analogs. However, a key synthetic route has been described in the patent literature, which involves the hydrolysis of a trichloromethyl precursor.

Synthetic Pathway: From Trichloromethylpyridine to Trichloronicotinic Acid

A plausible and documented method for the preparation of this compound involves the hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine. This reaction is typically carried out under acidic conditions.

Diagram 1: Synthesis of this compound

Caption: Hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine.

Experimental Protocol: Hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5,6-trichloro-3-trichloromethyl pyridine in a suitable excess of concentrated sulfuric acid or phosphoric acid.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 110-120°C. Vigorous evolution of hydrogen chloride gas is typically observed. Maintain this temperature for a period of 2-3 hours, or until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to afford the purified product.

This protocol is adapted from the general methodology described for the synthesis of chloronicotinic acids in patent literature.

The Synthetic Versatility of this compound: A Gateway to Novel Derivatives

The true potential of this compound in medicinal chemistry lies in its reactivity, which allows for the selective modification of the pyridine ring and the carboxylic acid group. The three chlorine atoms, positioned at C2, C5, and C6, exhibit differential reactivity, offering a handle for regioselective derivatization.

Nucleophilic Aromatic Substitution: A Cornerstone of Derivatization

The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms and a carboxylic acid group, makes the chlorinated positions susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2- and 6-positions are particularly activated due to their ortho and para relationship to the ring nitrogen, respectively.

Diagram 2: Key Derivatization Pathways for this compound

Caption: Potential derivatization strategies for this compound.

2.1.1. Synthesis of Aminonicotinic Acid Derivatives

The introduction of an amino group can significantly impact the biological activity of a molecule by providing a key hydrogen bond donor and a site for further functionalization.

Experimental Protocol: Synthesis of a 2-Amino-5,6-dichloronicotinic Acid Derivative

-

Reaction Setup: In a sealed reaction vessel, dissolve this compound in a suitable solvent such as dioxane or DMF. Add an excess of the desired amine (e.g., morpholine, piperidine) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Reaction Conditions: Heat the mixture to 80-120°C and monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the amine.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired 2-amino-5,6-dichloronicotinic acid derivative.

2.1.2. Synthesis of Hydrazinyl Derivatives

Hydrazinyl-substituted pyridines are valuable intermediates for the synthesis of fused heterocyclic systems, such as pyrazolopyridines, which are known to possess a wide range of biological activities.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5,6-dichloronicotinic Acid

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or isopropanol.

-

Reaction Conditions: Add an excess of hydrazine hydrate and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. The chlorine atoms on the this compound scaffold can serve as coupling partners, allowing for the introduction of aryl or heteroaryl substituents. This strategy is particularly valuable for accessing bi-aryl structures, which are common motifs in bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a degassed reaction vessel, combine this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PXPd2), and a base (e.g., K₂CO₃, Cs₂CO₃). A mixture of solvents such as dioxane/water or toluene/ethanol/water is commonly used.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-100°C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. The product can be extracted with an organic solvent and purified by column chromatography.

Potential Therapeutic Applications: A Forward Look

While direct evidence for the medicinal applications of this compound derivatives is emerging, the known biological activities of analogous compounds provide a strong basis for predicting their potential therapeutic utility.

As a Scaffold for Kinase Inhibitors

The pyridine and fused pyrazolopyridine cores are prevalent in a number of kinase inhibitors. The ability to introduce diverse substituents at the 2-, 5-, and 6-positions of the nicotinic acid ring through the reactions described above allows for the fine-tuning of interactions with the kinase active site. For example, the synthesis of pyrazolo[3,4-b]pyridines from hydrazinyl precursors could lead to novel inhibitors of kinases implicated in cancer and inflammatory diseases.

In the Development of Antimicrobial Agents

Nicotinic acid derivatives have demonstrated a broad spectrum of antimicrobial activity. The introduction of various functional groups onto the this compound scaffold could lead to the development of new antibacterial and antifungal agents. For instance, the synthesis of acylhydrazone derivatives has been shown to yield compounds with potent activity against Gram-positive bacteria.

Table 2: Examples of Bioactive Nicotinic Acid Derivatives and Their Potential Analogs from this compound

| Bioactive Scaffold | Known Biological Activity | Potential Analog from this compound |

| Pyrazolo[3,4-b]pyridines | Kinase inhibition, antiviral, anticancer | 5,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives |

| Aminopyridines | Antibacterial, anti-inflammatory | 2-Amino-5,6-dichloronicotinic acid amides |

| Acylhydrazones | Antibacterial, antifungal | This compound hydrazones |

Conclusion and Future Directions

This compound represents a versatile and largely untapped building block for medicinal chemistry. Its polychlorinated nature provides a platform for selective functionalization through a variety of established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct applications in clinically approved drugs have yet to be realized, the structural analogy to a vast array of known bioactive nicotinic acid derivatives strongly suggests its potential in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis and biological evaluation of libraries of derivatives will be crucial in uncovering its full therapeutic potential. As our understanding of the structure-activity relationships of pyridine-based scaffolds continues to grow, so too will the value of unique and versatile building blocks like this compound in the quest for new and effective medicines.

References

- Vertex AI Search. (n.d.). 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Retrieved January 10, 2026.

- Vertex AI Search. (n.d.). The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. Retrieved January 10, 2026.

- Chemsrc. (n.d.). This compound | CAS#:54718-39-7.

- Google Patents. (1985). US4504665A - Process for producing chloronicotinic acid compounds.

- MDPI. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- PubMed. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development.

- MDPI. (2021). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.

- PubMed Central (PMC). (2019). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors.

- PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.

- Google Patents. (2013). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- PubMed. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists.

- ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.

- PubMed Central (PMC). (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

- ResearchGate. (2010). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.

- Google Patents. (2018). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide.

Sources

The Solubility Profile of 2,5,6-Trichloronicotinic Acid: A Technical Guide for Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the solubility of 2,5,6-trichloronicotinic acid in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. By integrating theoretical predictions with a detailed experimental framework, this guide offers a robust methodology for understanding and optimizing the solubility of this compound, thereby accelerating formulation development and ensuring scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates.[1] For active pharmaceutical ingredients (APIs) like this compound, a pyridine derivative with potential applications in pharmaceutical synthesis, understanding its solubility profile is paramount.[2] Solubility dictates the ease of handling during synthesis and purification, influences the choice of formulation strategies, and ultimately impacts the bioavailability of the final drug product.[1][3] This guide provides a detailed exploration of the solubility of this compound, leveraging both predictive models and established experimental protocols to provide a comprehensive understanding for the discerning scientist.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃NO₂ | [4][5] |

| Molecular Weight | 226.44 g/mol | [4][5] |

| LogP | 2.74 | [4] |

| Appearance | White to cream powder | [2] |

| Melting Point | 176-178 °C (decomposes) | [2] |

The LogP value of 2.74 suggests a moderate lipophilicity, indicating that this compound will likely exhibit preferential solubility in organic solvents over water.

Predictive Solubility Analysis: The Hansen Solubility Parameter (HSP) Approach

To rationally select appropriate solvents and predict the solubility of this compound, the Hansen Solubility Parameter (HSP) framework is a powerful tool.[6] The core principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

A substance is more likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.

Estimated Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method provides a reliable estimation based on its molecular structure.[3][7][8] By dissecting the molecule into its constituent functional groups and applying established contribution values, the following HSPs have been estimated:

| Hansen Parameter | Estimated Value (MPa⁰⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 7.0 |

Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound, we can predict its relative solubility in a range of common organic solvents. The smaller the Hansen distance (Ra), the higher the predicted solubility.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Hansen Distance (Ra) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.1 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.9 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.2 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.9 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 16.4 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.7 | Low |

| 1,4-Dioxane | 19.0 | 1.8 | 9.0 | 6.9 | Moderate |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.7 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 36.4 | Very Low |

Note: Solvent HSP values are from established literature.

This predictive analysis suggests that aprotic polar solvents like DMF and acetone, and esters like ethyl acetate, are likely to be good solvents for this compound. Alcohols are predicted to have moderate solubility, while non-polar solvents like cyclohexane and highly polar protic solvents like water are predicted to be poor solvents. This aligns with the observed solubility of a similar compound, 2-chloronicotinic acid, which shows high solubility in NMP and DMF.[1][9]

Experimental Determination of Equilibrium Solubility: A Validating Protocol

While predictive models offer valuable guidance, experimental determination of equilibrium solubility is the gold standard for obtaining accurate and reliable data.[3] The shake-flask method is a widely accepted and robust technique for this purpose.[4]

The Shake-Flask Method Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the shake-flask equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Concentration Analysis by UV-Vis Spectrophotometry:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Accurately dilute the filtered sample from the solubility experiment with the same solvent used for the calibration curve to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison with the predicted values.

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| N,N-Dimethylformamide (DMF) | High | To be determined |

| Acetone | High | To be determined |

| Ethyl Acetate | High | To be determined |

| Isopropanol | Moderate | To be determined |

| Ethanol | Moderate | To be determined |

| Methanol | Low | To be determined |

| Acetonitrile | Low | To be determined |

| 1,4-Dioxane | Moderate | To be determined |

| Cyclohexane | Very Low | To be determined |

| Water | Very Low | To be determined |

Discrepancies between predicted and experimental values can provide valuable insights into specific solute-solvent interactions not fully captured by the HSP model.

Causality and Self-Validation in Experimental Design

The trustworthiness of the generated solubility data hinges on a self-validating experimental design. The choice of the shake-flask method is deliberate; it is widely recognized as the most reliable method for determining thermodynamic equilibrium solubility.[3] The inclusion of an equilibration time study is a critical self-validation step, ensuring that the measured concentration represents a true equilibrium state. Furthermore, the use of a validated UV-Vis spectrophotometric method with a linear calibration curve ensures the accuracy of the concentration measurements.

The following diagram illustrates the logical relationship between experimental choices and data integrity.

Caption: Logical framework for ensuring data integrity in solubility determination.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining the predictive power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for the successful development of drug candidates containing the this compound moiety.

References

- Chemsrc. This compound | CAS#:54718-39-7.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Wikipedia. Hansen solubility parameter.

- ACS Publications. Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect.

- Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.